Pyrimido[4,5-b]quinolin-4(3H)-one, 2,10-dihydro-10-methyl-2-thioxo-
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Overview
Description
Pyrimido[4,5-b]quinolin-4(3H)-one, 2,10-dihydro-10-methyl-2-thioxo- is a heterocyclic compound with significant importance in various scientific fields This compound is known for its unique structural features, which include a fused pyrimidine and quinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido[4,5-b]quinolin-4(3H)-one, 2,10-dihydro-10-methyl-2-thioxo- can be achieved through several methods. One efficient method involves the reaction of aromatic amines, barbituric acid, and aryl aldehyde under UV365 light in an aqueous-glycerol medium. This catalyst-free synthesis is environmentally benign and offers high yields . The reaction conditions are mild, typically carried out at room temperature under direct irradiation from a UV365 light source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of environmentally friendly solvents and catalyst-free conditions makes the process suitable for industrial applications. The scalability of the synthesis method ensures that large quantities of the compound can be produced without significant environmental impact.
Chemical Reactions Analysis
Types of Reactions
Pyrimido[4,5-b]quinolin-4(3H)-one, 2,10-dihydro-10-methyl-2-thioxo- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the oxidation of amines to carbonyl compounds under aqueous conditions, facilitated by the compound itself .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The conditions for these reactions are typically mild, with reactions carried out at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of amines results in the formation of corresponding carbonyl compounds .
Scientific Research Applications
Pyrimido[4,5-b]quinolin-4(3H)-one, 2,10-dihydro-10-methyl-2-thioxo- has been extensively studied for its applications in various scientific fields:
Biology: The compound is used to study cellular metabolism, structure, and function.
Medicine: It has shown cytotoxic activities against human cancer cell lines and has been evaluated for its MDM2 E3 ligase inhibitory activities and p53-MDM2 binding inhibitory activities
Industry: The compound’s unique properties make it suitable for use in various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of pyrimido[4,5-b]quinolin-4(3H)-one, 2,10-dihydro-10-methyl-2-thioxo- involves its interaction with specific molecular targets and pathways. For instance, its cytotoxic activity against cancer cells is attributed to its ability to inhibit MDM2 E3 ligase and disrupt the p53-MDM2 binding interaction . This disruption leads to the stabilization and activation of the p53 tumor suppressor protein, which induces apoptosis in cancer cells.
Comparison with Similar Compounds
Pyrimido[4,5-b]quinolin-4(3H)-one, 2,10-dihydro-10-methyl-2-thioxo- can be compared with other similar compounds such as:
Pyrimido[4,5-d]pyrimidines: These compounds also have a fused pyrimidine ring system but differ in their biological activities and applications.
Pyrimido[5,4-d]pyrimidines: Similar to pyrimido[4,5-d]pyrimidines, these compounds have distinct structural features and biological properties.
The uniqueness of pyrimido[4,5-b]quinolin-4(3H)-one, 2,10-dihydro-10-methyl-2-thioxo- lies in its specific structural configuration and its ability to undergo various chemical reactions, making it a versatile compound for scientific research and industrial applications.
Properties
Molecular Formula |
C12H19N3OS |
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Molecular Weight |
253.37 g/mol |
IUPAC Name |
10-methyl-2-sulfanylidene-1,4a,5,5a,6,7,8,9,9a,10a-decahydropyrimido[4,5-b]quinolin-4-one |
InChI |
InChI=1S/C12H19N3OS/c1-15-9-5-3-2-4-7(9)6-8-10(15)13-12(17)14-11(8)16/h7-10H,2-6H2,1H3,(H2,13,14,16,17) |
InChI Key |
NWAQHPURNXMFFE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCCCC2CC3C1NC(=S)NC3=O |
Origin of Product |
United States |
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